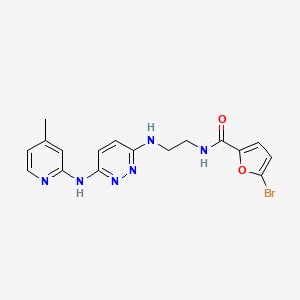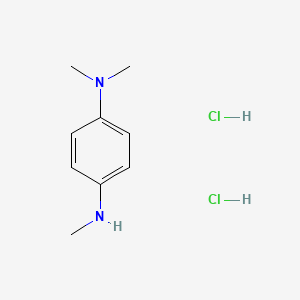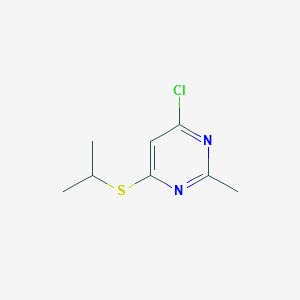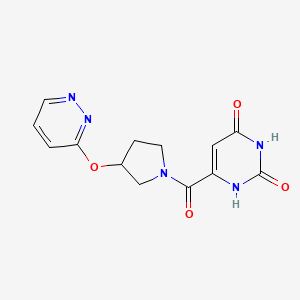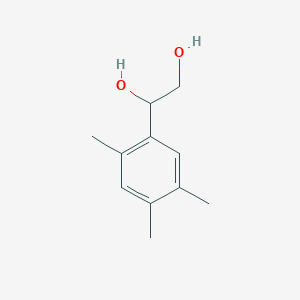
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol, also known as TME-1,2-diol, is a chemical compound that has been used in various scientific research applications. It is a diol derivative of 2,4,5-trimethylphenyl ethane, which is a highly branched hydrocarbon. TME-1,2-diol is a white crystalline powder that is soluble in water and has a molecular weight of 212.29 g/mol.
作用機序
The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol is not fully understood. However, it has been suggested that it acts as an antioxidant by scavenging free radicals and reactive oxygen species. 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has also been shown to regulate lipid metabolism and improve glucose tolerance, which makes it a potential candidate for the treatment of metabolic disorders, such as diabetes and obesity.
実験室実験の利点と制限
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water, which makes it easy to use in aqueous solutions. However, 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has some limitations for lab experiments. It is a relatively new compound, and its properties and effects are not fully understood. It also has limited availability, which makes it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for the study of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol. One direction is to further investigate its antioxidant and anti-inflammatory properties and its potential use in the treatment of various diseases. Another direction is to study its effects on lipid metabolism and glucose tolerance and its potential use in the treatment of metabolic disorders. Further research is also needed to fully understand the mechanism of action of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol and to optimize its synthesis and purification methods.
合成法
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol can be synthesized through the reaction of 2,4,5-trimethylphenyl ethane with hydrogen peroxide in the presence of a catalyst. The reaction produces 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol and water as byproducts. The synthesis of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has been optimized by various researchers, and the yield can be increased by using different catalysts and reaction conditions.
科学的研究の応用
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has been used in various scientific research applications, including the development of new drugs and the study of biological processes. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has also been used in the study of lipid metabolism and the regulation of gene expression.
特性
IUPAC Name |
1-(2,4,5-trimethylphenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11-13H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJSGYNLEJYTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

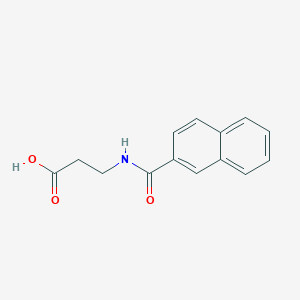
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2594546.png)
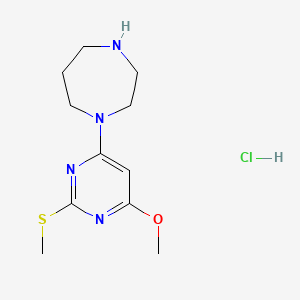
![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)
![2-Ethyl-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2594550.png)


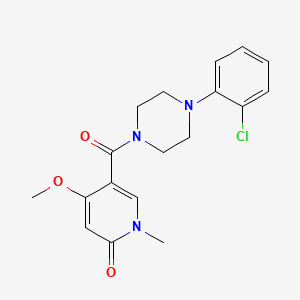
![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)
